Synthetic Yield: Chloromethyl Methyl Carbonate vs. Chloromethyl Chloroformate in Methyl Ester Formation
In the synthesis of methyl chloromethyl carbonate via methanolysis of chloromethyl chloroformate, the target compound is obtained with a 90.8% isolated yield under mild conditions (0 °C to room temperature) [1]. This represents a direct and efficient route to the methyl ester, contrasting with alternative routes or the use of bulkier alkyl chloroformates where steric hindrance reduces nucleophilic attack efficiency.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 90.8% yield |
| Comparator Or Baseline | Chloromethyl chloroformate (baseline starting material) |
| Quantified Difference | Not applicable (yield of transformation from comparator to target) |
| Conditions | Methanol (11.72 mmol), chloromethyl chloroformate (11.72 mmol), pyridine (11.72 mmol), anhydrous ether, 0 °C to RT overnight |
Why This Matters
A >90% isolated yield in a single-step procedure directly translates to lower cost-of-goods and higher throughput for multi-kilogram procurement in pharmaceutical intermediate manufacturing.
- [1] Wang Yihan, Zhao Jiuyang, Shenzhen Tajirui Bio-pharmaceutical Co., Ltd. (2019). CN109320553A - Novel nucleoside reverse transcriptase inhibitors. Paragraphs 0237-0242. View Source
